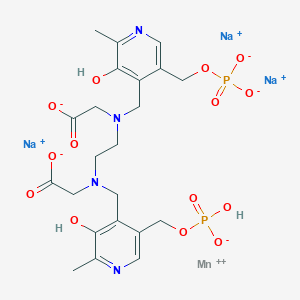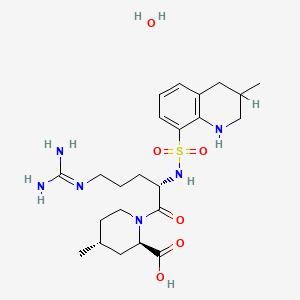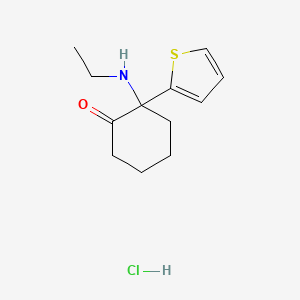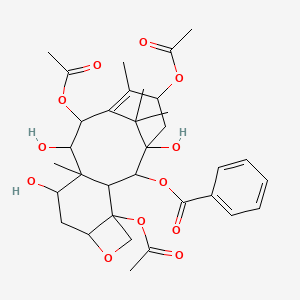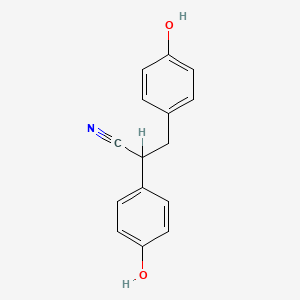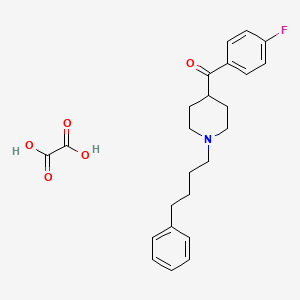
4F 4PP オキサラート
概要
説明
それは、Ki値が5.3 nMで5-HT2A受容体に対して高い親和性を持ち、一方、Ki値が620 nMで5-HT2C受容体に対する親和性は有意に低い 。この化合物は、主にセロトニン受容体系を研究する科学研究に使用されます。
科学的研究の応用
4F 4PP oxalate is widely used in scientific research due to its selective antagonism of the 5-HT2A receptor. Some of its applications include:
Neuroscience research: It is used to study the role of the 5-HT2A receptor in various neurological and psychiatric disorders.
Pharmacology: The compound is used to investigate the pharmacological properties of serotonin receptors and their interactions with other neurotransmitter systems.
Drug development: 4F 4PP oxalate serves as a lead compound for the development of new drugs targeting the 5-HT2A receptor.
Behavioral studies: It is used in animal models to study the effects of 5-HT2A receptor antagonism on behavior .
作用機序
4F 4PP オキサレートは、5-HT2A受容体に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、気分調節、認知、知覚など、さまざまな生理学的プロセスに関与するセロトニン受容体のサブタイプです。 5-HT2A受容体をブロックすることにより、4F 4PP オキサレートは受容体の活性を阻害し、神経伝達物質の放出と神経細胞のシグナル伝達の変化につながります .
生化学分析
Biochemical Properties
4F 4PP oxalate plays a crucial role in biochemical reactions by selectively inhibiting the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. The compound exhibits a high affinity for the 5-HT2A receptor with a dissociation constant (Ki) of 5.3 nM, making it a potent antagonist. Additionally, 4F 4PP oxalate has a much lower affinity for the 5-HT2C receptor (Ki = 620 nM), highlighting its selectivity .
Cellular Effects
4F 4PP oxalate influences various cellular processes by blocking the 5-HT2A receptor. This inhibition affects cell signaling pathways, particularly those involving serotonin. The compound can modulate gene expression and cellular metabolism by altering the downstream effects of serotonin signaling. In neuronal cells, 4F 4PP oxalate can impact neurotransmitter release, synaptic plasticity, and overall cell function .
Molecular Mechanism
At the molecular level, 4F 4PP oxalate exerts its effects by binding to the 5-HT2A receptor and preventing serotonin from activating this receptor. This binding inhibits the receptor’s ability to trigger intracellular signaling cascades, such as the activation of phospholipase C and the subsequent release of intracellular calcium. By blocking these pathways, 4F 4PP oxalate can modulate various physiological responses, including mood regulation, perception, and cognition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4F 4PP oxalate can vary over time. The compound is stable under standard storage conditions and maintains its potency for extended periods. Its degradation and long-term effects on cellular function can depend on factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have shown that prolonged exposure to 4F 4PP oxalate can lead to sustained inhibition of the 5-HT2A receptor, resulting in long-term changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of 4F 4PP oxalate in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2A receptor without causing significant adverse effects. At higher doses, 4F 4PP oxalate can lead to toxicity and adverse effects, such as altered behavior, reduced motor function, and potential neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
4F 4PP oxalate is involved in metabolic pathways related to serotonin signaling. The compound interacts with enzymes and cofactors that regulate serotonin synthesis, release, and degradation. By inhibiting the 5-HT2A receptor, 4F 4PP oxalate can alter metabolic flux and metabolite levels, impacting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4F 4PP oxalate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The selective binding to the 5-HT2A receptor also affects its distribution, as the receptor is predominantly expressed in certain brain regions and peripheral tissues .
Subcellular Localization
The subcellular localization of 4F 4PP oxalate is primarily determined by its interaction with the 5-HT2A receptor. The compound is directed to specific compartments or organelles where the receptor is localized, such as the plasma membrane and intracellular vesicles. Post-translational modifications and targeting signals further influence its activity and function within these subcellular regions .
準備方法
4F 4PP オキサレートの合成には、中間体の調製から始まるいくつかの段階が含まれます。合成経路には、一般的に次の段階が含まれます。
ピペリジン環の形成: ピペリジン環は、適切な出発物質を伴う一連の反応によって合成されます。
フルオロベンゾイル基の導入: フルオロベンゾイル基は、求核置換反応によってピペリジン環に導入されます。
フェニルブチル基の付加: フェニルブチル基は、フリーデル・クラフツアルキル化反応によってピペリジン環に付加されます。
オキサレート塩の形成: 最後の段階は、遊離塩基をシュウ酸と反応させてオキサレート塩を形成することです
化学反応の分析
4F 4PP オキサレートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して対応する酸化生成物を形成することができます。
還元: 還元反応は、化合物に存在する官能基を変更するために実行できます。
置換: フルオロベンゾイル基は、さまざまな求核剤との置換反応を受けることができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬に依存します。
科学研究の応用
4F 4PP オキサレートは、5-HT2A受容体の選択的アンタゴニストであることから、科学研究で広く使用されています。その用途には、次のようなものがあります。
神経科学研究: さまざまな神経学的および精神医学的障害における5-HT2A受容体の役割を研究するために使用されます。
薬理学: この化合物は、セロトニン受容体の薬理学的特性とその他の神経伝達物質系との相互作用を調査するために使用されます。
創薬: 4F 4PP オキサレートは、5-HT2A受容体を標的とした新薬の開発のためのリード化合物として役立ちます。
類似化合物との比較
4F 4PP オキサレートは、他のセロトニン受容体サブタイプと比較して、5-HT2A受容体に対する高い選択性があるため、独特です。類似の化合物には、次のようなものがあります。
ケタンセリン: 受容体に対する親和性は似ていますが、薬物動態が異なる別の5-HT2A受容体拮抗薬。
リタンセリン: 異なる化学構造と薬理学的プロファイルを持つ選択的5-HT2A受容体拮抗薬。
ミアンセリン: 抗うつ薬でもあり、5-HT2A受容体拮抗薬としても作用しますが、他の神経伝達物質系に対して追加の薬理学的効果があります .
これらの化合物は、作用機序は似ていますが、化学構造、薬物動態、および追加の薬理学的効果が異なります。
特性
IUPAC Name |
(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYJCRJPFMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042626 | |
| Record name | 4F 4PP oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)
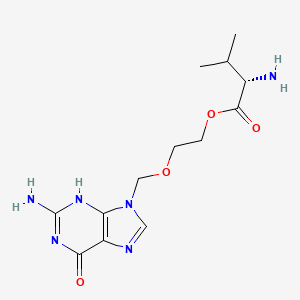
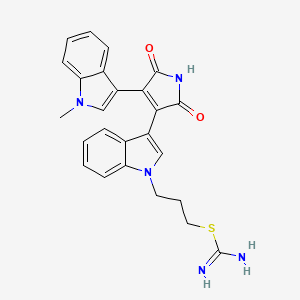
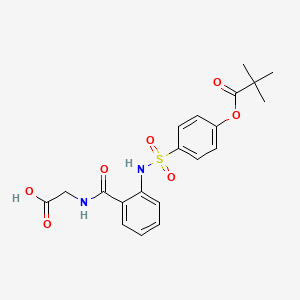
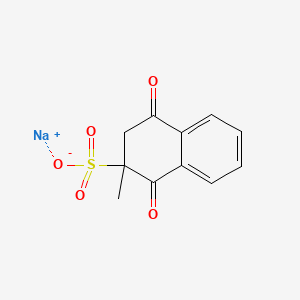
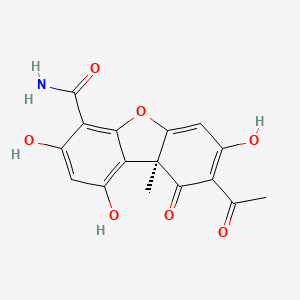
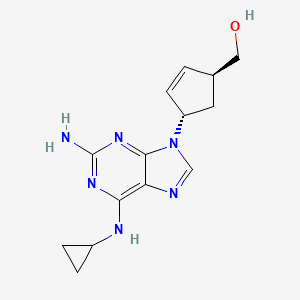
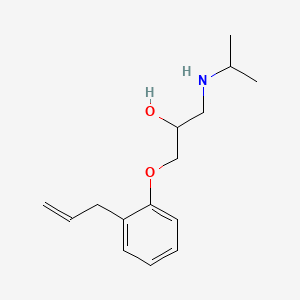
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
